(S)-N-Nitrosofenfluramine

Description

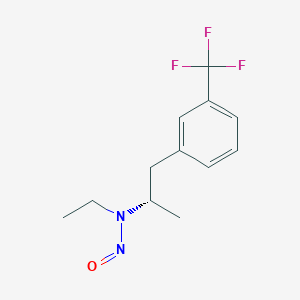

Structure

2D Structure

3D Structure

Properties

CAS No. |

646998-54-1 |

|---|---|

Molecular Formula |

C12H15F3N2O |

Molecular Weight |

260.26 |

IUPAC Name |

(S)-N-ethyl-N-(1-(3-(trifluoromethyl)phenyl)propan-2-yl)nitrous amide |

InChI |

InChI=1S/C12H15F3N2O/c1-3-17(16-18)9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9H,3,7H2,1-2H3/t9-/m0/s1 |

InChI Key |

JVGWNJLSTCQSCZ-VIFPVBQESA-N |

SMILES |

FC(C1=CC(C[C@H](C)N(CC)N=O)=CC=C1)(F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-Nitrosofenfluramine, (S)-; J1.936.463A; |

Origin of Product |

United States |

Chemical Synthesis and Preparative Methodologies of S N Nitrosofenfluramine

Synthetic Pathways and Reaction Schemes

The principal synthetic route to (S)-N-Nitrosofenfluramine is the direct nitrosation of the corresponding stereoisomer of fenfluramine (B1217885). Research suggests that the (S)-isomer of N-Nitrosofenfluramine is prepared from the pharmacologically active (S)-fenfluramine, also known as dexfenfluramine. scispace.com

The synthesis begins with the (S)-fenfluramine standard as the starting material. oup.com The core of the reaction is the conversion of the secondary amine group of fenfluramine into an N-nitrosamine. This is accomplished by reacting fenfluramine with a nitrosating agent, typically generated in situ from a nitrite (B80452) salt under acidic conditions. oup.comfu-berlin.de

A described synthetic procedure involves dissolving fenfluramine in a suitable solvent and reacting it with sodium nitrite in the presence of a strong acid, such as hydrochloric acid. oup.com The reaction leads to the formation of N-Nitrosofenfluramine, which exists as a mixture of trans- and cis-isomers due to the rotation around the N-N bond. oup.com

The efficiency and outcome of the nitrosation reaction are highly dependent on several key parameters.

Temperature : The reaction is typically conducted at reduced temperatures. One established method involves cooling the reaction mixture to 5°C before and during the addition of the acid. oup.com This control is crucial to manage the exothermic nature of the reaction and to prevent the decomposition of unstable intermediates.

pH : The nitrosation of secondary amines is highly pH-dependent. The reaction is carried out in a strongly acidic medium, which is achieved by adding concentrated hydrochloric acid. oup.com Acidic conditions (pH 3-4) are necessary to form the active nitrosating species, such as nitrous acid (HNO₂) and its protonated forms or dinitrogen trioxide (N₂O₃), from the nitrite salt. researchgate.netnih.gov Conversely, after the reaction is complete, the pH is adjusted to an alkaline value (pH 8) using a base like sodium bicarbonate solution to facilitate the extraction of the N-nitroso product from the aqueous mixture. oup.com

Solvent : Ethanol (B145695) is used as a solvent to dissolve the fenfluramine precursor. oup.com For the subsequent workup and isolation, ether is employed as the extraction solvent to separate the synthesized N-Nitrosofenfluramine from the aqueous reaction mixture. oup.com Other solvents, such as dimethylformamide (DMF), have been noted to potentially produce nitroso compounds when used with sodium nitrite in API production processes. asianpubs.orgresearchgate.net

Table 1: Optimized Reaction Conditions for the Synthesis of N-Nitrosofenfluramine

| Parameter | Condition | Rationale | Source(s) |

| Precursor | (S)-Fenfluramine | Starting material for synthesis. | scispace.comoup.com |

| Temperature | Cooled to 5°C | To control the reaction rate and prevent decomposition. | oup.com |

| Reaction pH | Acidic (via HCl) | To generate the active nitrosating agent from sodium nitrite. | oup.comresearchgate.net |

| Extraction pH | Alkaline (pH 8) | To deprotonate any remaining acidic species and facilitate solvent extraction. | oup.com |

| Reaction Solvent | Ethanol | To dissolve the fenfluramine precursor. | oup.com |

| Extraction Solvent | Ether | To isolate the N-nitroso product from the aqueous phase. | oup.com |

| Reaction Time | 28 hours | To allow for the completion of the nitrosation reaction. | oup.com |

Direct Nitrosation from Fenfluramine Precursors

Reagents and Catalysts in Nitrosation Reactions

The direct nitrosation of fenfluramine relies on a specific set of reagents to proceed effectively.

The primary reagents are:

Sodium Nitrite (NaNO₂) : This salt serves as the source of the nitroso group. oup.com

Concentrated Hydrochloric Acid (HCl) : It acts as the acid catalyst required to generate the active nitrosating agent from sodium nitrite in the aqueous environment. oup.com

While direct catalysis is not always specified for this particular synthesis, the formation of the reactive nitrosating species is the critical step. In broader contexts of nitrosamine (B1359907) formation, certain catalysts like triethylamine (B128534) hydrochloride have been identified as potential precursors for N-nitrosamines. asianpubs.orgresearchgate.net

Table 2: Key Reagents for N-Nitrosofenfluramine Synthesis

| Reagent | Formula | Role | Source(s) |

| (S)-Fenfluramine | C₁₂H₁₆F₃N | Precursor/Substrate | scispace.comoup.com |

| Sodium Nitrite | NaNO₂ | Nitrosating Agent Source | oup.comresearchgate.net |

| Hydrochloric Acid | HCl | Acid Catalyst | oup.com |

| Ethanol | C₂H₅OH | Reaction Solvent | oup.com |

| Sodium Bicarbonate | NaHCO₃ | Neutralizing Agent (for pH adjustment) | oup.com |

| Ether | (C₂H₅)₂O | Extraction Solvent | oup.com |

| Distilled Water | H₂O | Used for washing the final product. | oup.com |

Purification and Isolation Techniques for Synthetic Yields

Following the synthesis, a multi-step purification and isolation process is necessary to obtain pure this compound. A reported molar yield for the N-nitrosation of fenfluramine under specific chloramination conditions was 2.0 ± 0.1%. acs.org

Solvent extraction is the primary method for isolating the crude product from the reaction mixture.

After the reaction is quenched and the pH is adjusted to 8, the mixture is extracted with an organic solvent, typically ether. oup.com Dichloromethane is another common solvent used for extracting nitrosamines. nih.gov The ether phase, containing the dissolved N-Nitrosofenfluramine, is then washed with distilled water until it is neutral to remove any remaining water-soluble impurities and salts. oup.com The organic extract can be dried using an agent like anhydrous sodium sulfate (B86663) before the solvent is evaporated to yield the final product, often an oil. oup.comtandfonline.com

Chromatography is employed for further purification and to verify the purity of the synthesized compound.

Thin-Layer Chromatography (TLC) has been explicitly used to purify N-Nitrosofenfluramine. oup.comresearchgate.net The procedure involves:

Applying the crude extract and reference standards to a silica (B1680970) gel 254 plate.

Developing the plate using methanol (B129727) as the solvent at room temperature.

Visualizing the separated components under UV light.

The area on the silica plate corresponding to the retention factor (Rf) value of the reference N-Nitrosofenfluramine is physically scratched off.

The desired compound is then recovered from the silica by mixing it with methanol, followed by sonication and centrifugation to separate the silica residue from the methanol solution containing the purified product. oup.com

Other chromatographic methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are also used to analyze and confirm the identity and purity of the final product. oup.comresearchgate.net

Advanced Spectroscopic and Chromatographic Characterization of S N Nitrosofenfluramine

High-Resolution Mass Spectrometry (HRMS) for Molecular and Fragment Identification

High-resolution mass spectrometry is a powerful tool for determining the precise mass and elemental composition of a molecule and its fragments. oup.comresearchgate.net This technique was instrumental in identifying an unknown substance in a nutritional supplement as N-Nitrosofenfluramine. oup.com

The HRMS spectrum of purified N-Nitrosofenfluramine provides the exact mass of the molecular ion, which allows for the proposal of its chemical structure. oup.com In electron impact (EI) mode at 70 eV, the mass spectrum of N-Nitrosofenfluramine displays several key fragments. oup.com

Fragmentation Pathway Analysis

The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. raco.cat For N-Nitrosofenfluramine, the major fragments are observed at mass-to-charge ratios (m/z) of 260, 230, 211, 186, 159 (which is the base peak), 101, 71, 56, and 42. oup.com The proposed structures of these fragments are consistent with a defined fragmentation pathway, further confirming the identity of the compound. oup.comresearchgate.net The molecular weight of N-Nitrosofenfluramine has also been confirmed using HPLC coupled with electrospray ionization mass spectrometry (HPLC–ESI-MS). researchgate.net

Table 1: Major Fragments of N-Nitrosofenfluramine from HRMS oup.com

| m/z | Proposed Fragment Structure |

| 260 | [M]+ |

| 230 | [M-NO]+ |

| 211 | [M-NO-F]+ (loss of fluorine) |

| 186 | |

| 159 | Base Peak |

| 101 | |

| 71 | |

| 56 | |

| 42 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules by providing detailed information about the chemical environment of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C). thieme-connect.de

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of N-Nitrosofenfluramine provides specific chemical shifts and coupling patterns for each proton in the molecule. These data are crucial for confirming the connectivity and stereochemistry of the compound. The ¹H NMR spectral data for N-Nitrosofenfluramine are presented in Table 2. oup.com

Table 2: ¹H NMR Spectral Data for N-Nitrosofenfluramine oup.com

| Proton | Chemical Shift (ppm) |

| H-2', H-4', H-5', H-6' | 7.18–7.45 |

| H-1 | 4.45 |

| H-2 | 1.62 |

| H-3 | 0.85 |

| H-1' | 2.95 |

| H-2' | 1.25 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum for N-Nitrosofenfluramine shows chemical shifts at 138.551, 132.544, 129.102, 125.722, 125.701, 123.734, 123.710, 60.615, 41.751, 38.694, 19.971, and 11.656 ppm. oup.com

Table 3: ¹³C NMR Spectral Data for N-Nitrosofenfluramine oup.com

| Carbon Atom | Chemical Shift (ppm) |

| C-1' | 138.551 |

| C-3' | 132.544 |

| C-5' | 129.102 |

| C-6' | 125.722 |

| C-4' | 125.701 |

| C-2' | 123.734 |

| 123.710 | |

| C-1 | 60.615 |

| C-2 | 41.751 |

| C-1'' | 38.694 |

| C-3 | 19.971 |

| C-2'' | 11.656 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rtilab.com The FTIR spectrum of N-Nitrosofenfluramine exhibits characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. oup.com

The FTIR spectrum of N-Nitrosofenfluramine shows signals at 2981.3, 2939.5, 1448.6, 1331.2, 1202.7, 1164.9, 1125.1, 1074.5, 973.8, 912.3, 802.7, 750.7, 704.7, and 659.1 cm⁻¹. oup.com These signals are consistent for the extracted, synthesized, and standard samples of the compound. oup.com

Table 4: Characteristic FTIR Absorption Bands for N-Nitrosofenfluramine oup.com

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2981.3, 2939.5 | C-H stretching |

| 1448.6 | N=O stretching (nitroso group) |

| 1331.2 | |

| 1202.7 | |

| 1164.9 | |

| 1125.1 | C-N stretching |

| 1074.5 | |

| 973.8 | |

| 912.3 | |

| 802.7 | |

| 750.7 | |

| 704.7 | |

| 659.1 |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a crucial technique for determining the purity of a substance and for its quantitative analysis. mdpi.com In the analysis of N-Nitrosofenfluramine, HPLC coupled with a UV detector showed an absorption maximum at 234 nm. oup.com The symmetry of the peak in the high-pressure liquid chromatogram is indicative of high sample purity, with a reported purity factor of 987. oup.com

When coupled with ESI-MS, HPLC analysis of N-Nitrosofenfluramine can reveal the presence of isomers. For instance, two peaks with retention times of 8.7 and 9.4 minutes were observed, which could correspond to isomers of N-Nitrosofenfluramine as they displayed very similar mass spectra. researchgate.net This technique is also essential for the quantitative determination of N-nitrosamines in various samples. sigmaaldrich.com

Detection Modalities: Diode Array Detection (DAD), Ultraviolet (UV), Electrospray Ionization Mass Spectrometry (ESI-MS)

The combination of liquid chromatography with DAD and ESI-MS provides a robust platform for the analysis of (S)-N-Nitrosofenfluramine. oup.com This hyphenated technique allows for the separation of the compound from a complex matrix, followed by simultaneous acquisition of its ultraviolet absorption characteristics and mass-to-charge ratio.

Diode Array Detection (DAD) and Ultraviolet (UV) Spectroscopy

UV-Visible spectroscopy is a technique that measures the absorption of UV or visible light by a molecule, which causes electronic transitions from a ground state to a higher energy state. uobabylon.edu.iqijprajournal.com Molecules with π-electrons or non-bonding electrons, such as the N-nitroso group (N=O) in N-nitrosofenfluramine, act as chromophores that absorb UV light at specific wavelengths. uobabylon.edu.iq

In the analysis of N-nitrosofenfluramine, HPLC coupled with a DAD or UV detector shows a distinct absorption maximum (λmax) at 234 nm. oup.com This characteristic absorption is a key parameter used for the detection and quantification of the compound. oup.com The symmetry of the chromatographic peak observed with DAD can also indicate a high degree of sample purity. oup.com

Interactive Table: UV-Vis Spectroscopic Data for N-Nitrosofenfluramine

| Parameter | Value | Source |

| Detection Method | Diode Array Detection (DAD) / UV Spectroscopy | oup.com |

| Absorption Maximum (λmax) | 234 nm | oup.com |

| Chromophore | N-nitroso group (N=O) | uobabylon.edu.iq |

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is highly effective for analyzing thermally labile and non-volatile molecules. It provides precise molecular weight information and, through tandem mass spectrometry (MS/MS), can reveal detailed structural fragments. frontiersin.org

For N-nitrosofenfluramine, ESI-MS analysis in positive ion mode detects the protonated molecule [M+H]⁺. massbank.eumassbank.eu High-resolution mass spectrometry (HRMS) has determined the exact mass of the molecular ion, which is crucial for confirming its elemental composition. oup.com Analysis by HPLC-ESI-MS can also reveal the presence of isomers and related species, such as dimers of the protonated molecule. oup.com

Interactive Table: ESI-MS Characterization Data for N-Nitrosofenfluramine

| Parameter | Value | Source |

| Ionization Technique | Electrospray Ionization (ESI) | oup.com |

| Instrument Type | LC-ESI-QFT (Q Exactive Plus Orbitrap) | massbank.eumassbank.eu |

| Formula | C₁₂H₁₅F₃N₂O | massbank.eumassbank.eu |

| Exact Mass | 260.11365 | massbank.eumassbank.eu |

| Ion Mode | Positive | massbank.eumassbank.eu |

| Precursor Ion | [M+H]⁺ | massbank.eumassbank.eu |

| Observed Precursor m/z | 261.1209 | massbank.eumassbank.eu |

| Notable Fragment Ions (ESI) | m/z 521 ([2M+H]⁺), 262, 187, 159 | oup.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Characterization and Purity

GC-MS is a benchmark technique for the analysis of volatile and semi-volatile compounds. nih.gov this compound is amenable to GC-MS analysis, which provides characteristic retention times and highly reproducible mass spectra upon electron ionization (EI). oup.com

The EI mass spectrum of N-nitrosofenfluramine is defined by a specific fragmentation pattern. The molecular ion peak is observed, along with several key fragment ions that are formed through characteristic cleavage pathways. The base peak, which is the most abundant ion in the spectrum, is a significant identifier. This fragmentation fingerprint is used for definitive confirmation of the compound's presence in a sample. oup.com Studies have also developed GC-MS/MS methods for enhanced selectivity in complex matrices like slimming health foods. nih.gov

Interactive Table: GC-MS Fragmentation Data for N-Nitrosofenfluramine

| Parameter | Value | Source |

| Ionization Mode | Electron Ionization (EI) | oup.com |

| Molecular Ion (M⁺) | m/z 260 | oup.com |

| Base Peak | m/z 159 | oup.com |

| Major Fragment Ions (m/z) | 230, 211, 186, 101, 71, 56, 42 | oup.com |

Comparative Analytical Data for Synthetic vs. Extracted Specimens

A critical step in identifying an unknown compound in a product is to compare its analytical data with that of a synthesized, authentic reference standard. For N-nitrosofenfluramine, detailed comparative studies have been performed. oup.comresearchgate.net

These studies analyzed three different samples: N-nitrosofenfluramine extracted from a nutritional supplement, a laboratory-synthesized version, and a commercial standard. The comparison involved multiple analytical techniques, including HPLC-UV, HPLC-MS, and GC-MS. oup.com

The results demonstrated that the extracted, synthesized, and standard specimens were identical. They exhibited the same UV absorption maximum (234 nm), identical retention times in both GC and HPLC systems, and the same mass spectra in both GC-MS and HPLC-MS analyses. oup.com This comprehensive comparison provided unequivocal confirmation that the unknown substance found in the supplement was indeed N-nitrosofenfluramine. oup.comresearchgate.net

Interactive Table: Comparative Analytical Data for N-Nitrosofenfluramine Specimens

| Analytical Technique | Parameter | Extracted Specimen | Synthetic Specimen | Standard Specimen | Source |

| HPLC-UV | λmax | 234 nm | 234 nm | 234 nm | oup.com |

| GC-MS | Retention Time | 8.8 min | 8.8 min | 8.8 min | oup.com |

| GC-MS | Mass Spectrum | Identical | Identical | Identical | oup.com |

| HPLC-MS | Mass Spectrum | Identical | Identical | Identical | oup.com |

Stereochemical Investigations of N Nitrosofenfluramine Isomers

Chromatographic Separation of Enantiomers and Diastereomers

Chromatographic methods are highly effective for the separation of enantiomers. csfarmacie.cz High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a primary technique for resolving racemic mixtures. rsc.orgnih.gov The principle behind this separation lies in the differential interaction between the enantiomers and the chiral environment of the stationary phase, leading to different retention times. sigmaaldrich.com

The development of effective analytical methods to determine the optical purity of N-Nitrosofenfluramine has been a key research focus. A notable HPLC method was established using a chiral separation column to analyze samples from Chinese slimming aids. researchgate.net This method successfully determined that the N-Nitrosofenfluramine present in all toxic diet aids was the (S)-isomer, with no (R)-isomer detected. researchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most popular and versatile for separating a wide range of chiral compounds. chromatographyonline.com The selection of the mobile phase, including its composition and additives, can significantly influence the selectivity and resolution of the separation. chromatographyonline.com For N-Nitrosofenfluramine, a combination of a suitable polysaccharide-based CSP and an optimized mobile phase would be crucial for achieving baseline separation of its enantiomers.

Table 1: HPLC Method for Chiral Separation of N-Nitrosofenfluramine Isomers

| Parameter | Details |

|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) researchgate.net |

| Stationary Phase | Chiral Separation Column researchgate.net |

| Analyte | N-Nitrosofenfluramine isomers ((S) and (R)) researchgate.net |

| Finding | N-Nitrosofenfluramine in toxic diet aids was identified as the (S)-isomer. researchgate.net |

Spectroscopic Differentiation of Isomeric Forms

Spectroscopic techniques are essential for the structural elucidation and differentiation of isomers. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared spectroscopy (FTIR) have been employed in the analysis of N-Nitrosofenfluramine. oup.comresearchgate.net

While enantiomers exhibit identical spectra in achiral environments, their interaction with other chiral molecules or chiral environments can lead to distinguishable spectroscopic properties. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule and its fragments, which helps in confirming the molecular formula and fragmentation pathway. oup.com For N-Nitrosofenfluramine, HRMS analysis has been used to confirm its identity in supplement samples by comparing it against a synthesized standard. oup.comresearchgate.net

NMR spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of atoms within a molecule. Although ¹H and ¹³C NMR spectra of enantiomers are identical, the use of chiral shift reagents can induce chemical shift differences, allowing for their differentiation. The reported ¹³C NMR chemical shifts for a sample of N-Nitrosofenfluramine (as a mixture of isomers) provide a reference for its structural confirmation. researchgate.net

Table 2: Spectroscopic Data for N-Nitrosofenfluramine

| Technique | Findings / Data | Reference |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Provided exact mass of the molecule and its fragments, confirming the structure. Major fragments observed at m/z 260, 230, 211, 186, 159 (base peak), 101, 71, 56, and 42. | oup.com |

| ¹³C NMR (in ppm) | 138.551, 132.544, 129.102, 125.722, 125.701, 123.734, 123.710, 60.615, 41.751, 38.694, 19.971, 11.656 | researchgate.net |

| HPLC-UV | Showed a high sample purity with an absorption maximum at 234 nm. | researchgate.net |

Preparative Scale Chiral Resolution Techniques

Separating enantiomers on a larger, preparative scale is crucial for obtaining pure samples for further study. chiralpedia.commdpi.com Common techniques for preparative chiral resolution include preparative chromatography (liquid and supercritical fluid) and crystallization-based methods. chiralpedia.comnih.gov

Preparative HPLC, an extension of the analytical technique, uses larger columns and higher flow rates to isolate gram to kilogram quantities of pure enantiomers. mdpi.com Supercritical fluid chromatography (SFC) is another powerful technique that often provides faster separations and is more environmentally friendly due to its use of supercritical CO₂ as the mobile phase. chiralpedia.com

Crystallization is one of the oldest and most cost-effective methods for chiral resolution on an industrial scale. chiralpedia.com This technique involves forming diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. These diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. chiralpedia.com For a compound like N-Nitrosofenfluramine, this would involve reacting the racemic mixture with a chiral acid or base to form diastereomeric salts that could then be separated.

Influence of Stereochemistry on Chemical Reactivity Profiles

The three-dimensional arrangement of atoms in a molecule dictates its function and reactivity. solubilityofthings.comnumberanalytics.com In enantiomers, the different spatial configurations can lead to significant differences in their interactions with other chiral molecules, such as enzymes and receptors in biological systems. solubilityofthings.com

The case of N-Nitrosofenfluramine is a clear example of this principle. The discovery that only the (S)-isomer was present in hepatotoxic diet aids strongly suggests that its stereochemistry is a key determinant of its toxicological profile. researchgate.net This implies that the (S)-enantiomer interacts differently with biological macromolecules compared to its (R)-counterpart. The specific stereochemical configuration of (S)-N-Nitrosofenfluramine likely allows for a specific binding orientation at a biological target, leading to the observed adverse effects. The stability of related intermediates, such as alpha-nitrosamino carbanions, has also been shown to be affected by stereochemistry, which can influence reaction pathways and rates. acs.org This highlights the importance of stereochemical considerations in understanding the chemical and biological activity of N-Nitrosofenfluramine.

Mechanisms of S N Nitrosofenfluramine Formation in Chemical and Environmental Systems

Nitrosation Pathways from Secondary Amine Precursors

The formation of (S)-N-Nitrosofenfluramine proceeds via the N-nitrosation of its parent secondary amine, (S)-fenfluramine. Secondary amines are particularly susceptible to nitrosation under mild conditions. sci-hub.senih.gov The general mechanism involves the reaction of the unprotonated secondary amine with a nitrosating agent. scienceasia.org These agents are effectively carriers of the nitrosonium ion ([NO]⁺) or its equivalent. sci-hub.senih.gov

The most common nitrosating agents are derived from nitrite (B80452) salts (like sodium nitrite, NaNO₂) under acidic conditions. sci-hub.se In an aqueous acidic environment, nitrite is protonated to form nitrous acid (HNO₂), which can then exist in equilibrium with dinitrogen trioxide (N₂O₃), a potent nitrosating agent. eaht.org The reaction rate is often dependent on pH; while the formation of the nitrosating agent (e.g., N₂O₃ from HNO₂) is favored by acidic conditions, the availability of the unprotonated, nucleophilic secondary amine is greater at higher pH. nih.gov Consequently, the optimal pH for nitrosation typically represents a balance between these two factors. nih.gov

The general pathway in acidic aqueous media can be summarized as:

Protonation of nitrite to form nitrous acid: NO₂⁻ + H⁺ ⇌ HNO₂

Formation of the nitrosating agent, dinitrogen trioxide: 2HNO₂ ⇌ N₂O₃ + H₂O

Nucleophilic attack by the secondary amine on the nitrosating agent: R₂NH + N₂O₃ → R₂N-N=O + HNO₂

Besides nitrous acid-derived agents, other species can act as [NO]⁺ carriers, including nitrosyl halides, nitrogen oxides (such as N₂O₃ and N₂O₄), and organic nitro compounds. sci-hub.senih.gov The reactivity and the specific conditions required for nitrosation can vary depending on the nitrosating agent and the structure of the amine precursor. nih.gov

Table 1: Common Classes of Nitrosating Agent Precursors This table summarizes major categories of chemical precursors that can generate active nitrosating agents capable of reacting with secondary amines like (S)-fenfluramine. Data sourced from sci-hub.se.

| Precursor Class | Examples | Active Species Formed |

| Nitrite Salts & Esters | Sodium Nitrite (NaNO₂), Alkyl Nitrites | Nitrous Acid (HNO₂), Dinitrogen Trioxide (N₂O₃) |

| Nitrosyl Halide-Type Compounds | Nitrosyl Chloride (NOCl), Nitrosyl Bromide (NOBr) | Nitrosonium Ion ([NO]⁺) |

| Nitrogen Oxides | Dinitrogen Trioxide (N₂O₃), Dinitrogen Tetroxide (N₂O₄) | Serve as direct nitrosating agents |

| Organic Nitro Compounds | Trichloronitromethane, Tetranitromethane | Can generate nitrite or other nitrosating intermediates |

Role of Dichloramine and Chloramine (B81541) in Water Disinfection Processes

In engineered environmental systems, particularly in water treatment and distribution, the formation of N-nitrosamines is a recognized issue associated with disinfection processes. syr.edu While traditional chlorination can form some disinfection byproducts, the use of chloramination has been more directly linked to nitrosamine (B1359907) formation. syr.eduwaterrf.org

Chloramination involves the use of chloramines—primarily monochloramine (NH₂Cl), but also dichloramine (NHCl₂) and trichloramine (NCl₃)—for disinfection. waterrf.orgnih.gov Monochloramine itself is generally not a major contributor to the formation of N-nitrosamines. syr.edu However, dichloramine, which coexists in equilibrium with monochloramine in treated water, is a much more potent precursor to nitrosamine formation. syr.edunih.gov The equilibrium between these chloramine species is pH-dependent, with lower pH favoring the formation of dichloramine. nih.gov

The proposed mechanism for nitrosamine formation during chloramination involves dichloramine reacting with a secondary amine precursor, such as (S)-fenfluramine. syr.eduresearchgate.net Studies on other secondary amines have shown that they react preferentially and rapidly with dichloramine to form N-nitrosamines. nih.gov The reaction pathway is distinct from nitrosation by nitrous acid and can occur under the neutral to slightly alkaline conditions typical of drinking water. syr.edu The presence of pharmaceutical precursors containing secondary amine moieties in wastewater and surface water creates the potential for the formation of their corresponding N-nitroso derivatives, like this compound, when this water undergoes chloramination. syr.edu

Reaction Kinetics and Equilibrium Studies of Formation

The rate at which this compound forms is governed by the principles of chemical kinetics, influenced by factors such as the concentrations of the amine precursor and the nitrosating agent, temperature, and pH. libretexts.orguci.edu

Studies on the nitrosation of various secondary amines show that the reaction kinetics can be complex. acs.org The rate law often reflects the mechanism, with the rate being proportional to the concentration of the unprotonated amine and the square of the nitrous acid concentration, suggesting N₂O₃ is the primary nitrosating agent. scienceasia.org

The presence of other chemical species can also influence reaction rates. For instance, studies have shown that certain carbonyl compounds, like formaldehyde, can significantly enhance the rate of N-nitrosamine formation under neutral and basic conditions. nih.gov This catalytic pathway involves the formation of an intermediate iminium ion, which is highly reactive towards nitrite. nih.gov Conversely, certain compounds can act as inhibitors of nitrosation. scienceasia.org

Table 2: Kinetic Data for N-Nitrosamine Formation from Secondary Amines This table presents observed formation rates for various N-nitrosamines from their secondary amine precursors under specific experimental conditions (pH 7, 10 mM amine, 50 mM nitrite), illustrating the influence of amine structure and the catalytic effect of formaldehyde. Data sourced from acs.orgnih.gov.

| Secondary Amine | N-Nitrosamine Formed | Formation Rate without Formaldehyde (μM min⁻¹) | Formation Rate with Formaldehyde (μM min⁻¹) | Rate Enhancement Factor |

| Dimethylamine | N-Nitrosodimethylamine (NDMA) | 3.09 × 10⁻³ | 0.47 | 152 |

| N-Methylethylamine | N-Nitrosomethylethylamine (NMEA) | 6.41 × 10⁻⁴ | 0.03 | 47 |

| N-Diethylamine | N-Nitrosodiethylamine (NDEA) | 1.62 × 10⁻⁴ | 8.20 × 10⁻⁴ | 5 |

| Pyrrolidine | N-Nitrosopyrrolidine (NPYR) | 3.69 × 10⁻⁴ | 0.02 | 54 |

| Morpholine | N-Nitrosomorpholine (NMOR) | 0.17 | 1.34 | 8 |

Computational Chemistry Approaches to Formation Mechanisms (e.g., Density Functional Theory)

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions at a molecular level. baranlab.org Methods like Density Functional Theory (DFT) are widely used to model reaction pathways, calculate transition state energies, and determine reaction kinetics and thermodynamics for complex systems. nih.govmtu.edu

For the formation of this compound, DFT can be employed to elucidate the step-by-step mechanism of nitrosation. Researchers can model the interaction between the (S)-fenfluramine molecule and various nitrosating agents (e.g., N₂O₃, NHCl₂). By calculating the potential energy surface for the reaction, it is possible to identify the most likely pathway, characterize intermediate structures, and compute the activation energy (reaction barrier). mtu.eduescholarship.org This information is crucial for understanding why a reaction occurs and how its rate is controlled. nih.gov

For example, DFT calculations can help to:

Compare the reactivity of different nitrosating agents towards the secondary amine.

Investigate the role of pH by modeling the protonation states of the reactants.

Explain catalytic effects , such as the enhancement of nitrosation by carbonyls, by modeling the formation and reactivity of intermediates like iminium ions. nih.gov

Develop kinetic models by providing theoretical values for rate constants of elementary reaction steps, which can be difficult to measure experimentally. mtu.edu

Such computational studies complement experimental findings, providing a detailed picture of the electronic and structural changes that occur during the transformation of (S)-fenfluramine into this compound. escholarship.orgmit.edu

Metabolic Pathways and Biotransformation Studies in Experimental Models

In Vitro Metabolic Investigations

In vitro studies using subcellular fractions like liver microsomes and S9 fractions are fundamental for elucidating the metabolic fate of compounds. evotec.comxenotech.com While direct in vitro metabolic data for (S)-N-Nitrosofenfluramine is limited, extensive research on its parent compound, fenfluramine (B1217885), and other N-nitroso compounds provides significant insights into its expected metabolic pathways.

Investigations using isolated liver S9 fractions and microsomes from humans, rats, and dogs have been performed to characterize the metabolism of fenfluramine. nih.gov In human liver S9 fractions, fenfluramine is metabolized into two primary products: norfenfluramine (B1679916) (nFFA) and a subsequent N-oxygenation product. nih.govfda.gov In contrast, studies with rat and dog liver S9 fractions revealed a more complex metabolic profile, identifying norfenfluramine along with six or seven other metabolites, respectively. nih.govfda.gov These additional metabolites in rodent and canine models are formed through processes including hydroxylation, dehydrogenation, and glucuronide conjugation. nih.govfda.gov No metabolites unique to humans were detected. nih.gov

The primary metabolic pathway for fenfluramine is N-de-ethylation to form norfenfluramine, a reaction observed across all tested liver and intestinal fractions. nih.gov

Table 1: Metabolites of Fenfluramine Identified in In Vitro Liver Systems

| Test System | Species | Detected Metabolites | Metabolic Processes |

|---|---|---|---|

| Liver S9 Fraction | Human | Norfenfluramine, N-oxygenation product | N-dealkylation, N-oxygenation |

| Liver S9 Fraction | Rat | Norfenfluramine, Metabolites C1-C6 | N-dealkylation, Hydroxylation, Dehydrogenation, Glucuronidation |

| Liver S9 Fraction | Dog | Norfenfluramine, Other metabolites | N-dealkylation, Hydroxylation, Dehydrogenation, Glucuronidation |

Data sourced from studies on fenfluramine metabolism. nih.govfda.gov

The metabolism of N-nitroso compounds is characterized by two major enzymatic pathways: denitrosation and hydroxylation. nih.govacs.org Denitrosation involves the removal of the nitroso group, which for N-Nitrosofenfluramine would lead to the formation of fenfluramine. However, studies in rats indicate that norfenfluramine is the primary metabolite, suggesting that denitrosation may be followed by or coupled with other biotransformations. nih.gov

Hydroxylation, particularly α-hydroxylation (hydroxylation of the carbon atom adjacent to the N-nitroso group), is a critical and often rate-limiting step in the metabolic activation of many N-nitrosamines. acs.orgnih.govnih.gov This process can lead to the formation of unstable intermediates that can alkylate cellular macromolecules. acs.org While denitrosation is a known pathway, studies on other nitrosamines like N-Nitrosodimethylamine (NDMA) suggest that toxicity is more strongly linked to the formation of reactive intermediates via α-hydroxylation rather than to metabolic denitrosation itself. nih.gov For other cyclic nitrosamines, α-hydroxylation and denitrosation are considered major metabolic pathways. nih.gov

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, plays a central role in the Phase I metabolism of a vast number of xenobiotics, including fenfluramine and its derivatives. bioline.org.brmdpi.comfrontiersin.org

The metabolism of the parent compound, fenfluramine, is complex, involving multiple CYP isoforms. In vitro studies have identified CYP1A2, CYP2B6, and CYP2D6 as the primary enzymes responsible for its conversion to norfenfluramine, with secondary contributions from CYP2C9, CYP2C19, and CYP3A4. nih.govmdpi.comnih.gov Selective inhibitor studies in human liver microsomes confirmed that the metabolism of fenfluramine was significantly inhibited by inhibitors of CYP2D6 (48%), CYP2B6 (42%), and CYP1A2 (32%). nih.gov

For the broader class of N-alkylnitrosamines, specific CYP enzymes are known to be crucial for their metabolic activation. Studies using engineered Salmonella typhimurium strains expressing human CYP enzymes found that N-alkylnitrosamines are mainly activated by CYP2E1, CYP2A6, and CYP1A1. nih.gov The specific enzyme involved often depends on the structure of the alkyl chains. nih.gov

Table 2: Cytochrome P450 Enzymes Involved in Fenfluramine Metabolism

| Enzyme Family | Specific Isoform | Role in Fenfluramine Metabolism |

|---|---|---|

| Primary | CYP1A2 | Major role in N-de-ethylation to norfenfluramine |

| CYP2B6 | Major role in N-de-ethylation to norfenfluramine | |

| CYP2D6 | Major role in N-de-ethylation to norfenfluramine | |

| Secondary | CYP2C9 | Minor contribution to metabolism |

| CYP2C19 | Minor contribution to metabolism |

Data sourced from in vitro studies with fenfluramine. nih.govmdpi.comnih.gov

Enzymatic Biotransformation Processes: Denitrosation and Hydroxylation

Metabolite Profiling in Animal Models (e.g., Rodents)

Animal models, particularly rodents, are essential for understanding the in vivo metabolic profile and distribution of compounds.

Pharmacokinetic studies following the administration of N-Nitrosofenfluramine to rats have been conducted to identify its metabolites in the body. nih.gov These studies consistently show that norfenfluramine is the primary metabolite detected, while the parent compound, fenfluramine, is found in much lower concentrations. nih.govresearchgate.net This indicates that N-Nitrosofenfluramine undergoes extensive metabolism in vivo.

In one study, after a single administration of N-Nitrosofenfluramine to rats, norfenfluramine was identified as the main metabolic product in circulation. nih.gov A separate investigation analyzing hair samples from rats given N-Nitrosofenfluramine also found that the levels of norfenfluramine were significantly higher than those of fenfluramine. researchgate.net

While studies specifically on N-Nitrosofenfluramine have focused on these primary products, research on the parent compound fenfluramine in rats has identified other secondary metabolites in plasma, including conjugated products and an unconjugated diol metabolite. fda.gov It is plausible that N-Nitrosofenfluramine could also lead to similar secondary metabolites after its initial biotransformation to fenfluramine and norfenfluramine.

Table 3: Metabolites of N-Nitrosofenfluramine Identified in Rat Models

| Compound Administered | Primary Metabolite | Secondary/Minor Metabolite(s) | Biological Matrix |

|---|---|---|---|

| N-Nitrosofenfluramine | Norfenfluramine | Fenfluramine | Plasma, Tissues, Hair |

Data sourced from in vivo studies in rats. fda.govnih.govresearchgate.net

A variety of analytical techniques have been developed and applied for the specific and sensitive measurement of fenfluramine and its metabolites in different biological samples. These methods are crucial for pharmacokinetic and metabolic profiling studies.

High-performance liquid chromatography (HPLC), often coupled with fluorescence detection, is a robust method used for quantifying fenfluramine and norfenfluramine. researchgate.net This technique has been successfully applied to measure the incorporation of these compounds into hair samples from rats. researchgate.net

Gas chromatography (GC) is another widely used technique. When combined with a nitrogen-specific detector (NPD) or a mass spectrometer (GC/MS), it provides high specificity and sensitivity for the determination of fenfluramine and its metabolites in various tissues obtained from autopsies, including blood, urine, liver, lung, kidney, and heart. nih.govresearchgate.net These methods allow for the detection of metabolites at concentrations as low as nanograms per milliliter (ng/ml) in plasma or nanograms per gram (ng/g) in tissue. nih.govresearchgate.net Studies in rats have shown that fenfluramine and its metabolites distribute widely into tissues, with concentrations in the liver and kidney being substantially higher than in plasma. nih.gov Brain tissue concentrations have also been found to be significantly higher than plasma levels. europa.eumdpi.com

Table 4: Analytical Methods for Detection of Fenfluramine and its Metabolites

| Analytical Technique | Detector | Biological Matrix | Application |

|---|---|---|---|

| Gas Chromatography (GC) | Nitrogen Specific Detector (NPD) | Blood, Urine, Liver, Lung, Kidney, Heart | Quantitative determination |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Blood, Urine, Liver, Lung, Kidney, Heart | Qualitative identification |

| High-Performance Liquid Chromatography (HPLC) | Fluorescence Detector (FL) | Hair, Plasma | Quantitative determination |

Data sourced from various analytical and pharmacokinetic studies. nih.govresearchgate.netnih.govresearchgate.netfrontiersin.org

Metabolic Flux and Pathway Analysis

The metabolic fate of this compound in biological systems has been primarily investigated through biotransformation studies in animal models, rather than through classical metabolic flux analysis. These studies, however, provide critical insights into the principal metabolic pathways and the quantitative distribution of the compound and its metabolites, allowing for an inferential analysis of its metabolic flux.

Research in experimental models, specifically in rats, has demonstrated that this compound undergoes significant biotransformation. Following administration, the parent compound is metabolized to form key derivatives, primarily norfenfluramine and, to a lesser extent, fenfluramine. nih.gov This indicates that the primary metabolic routes involve N-denitrosation and subsequent N-dealkylation.

A pivotal study investigating the pharmacokinetic properties of N-nitrosofenfluramine in rats after a single intraperitoneal administration revealed that the compound is rapidly distributed throughout the body and subsequently metabolized. nih.gov Norfenfluramine was identified as the major metabolite, suggesting that the metabolic pathway leading to its formation is dominant. nih.gov The detection of fenfluramine indicates a secondary, less prominent metabolic route. nih.gov

The quantitative analysis of N-nitrosofenfluramine and its primary metabolite, norfenfluramine, in various tissues provides a snapshot of the metabolic distribution. The concentration of the parent compound and its metabolite varies across different organs, highlighting tissues with significant metabolic activity or accumulation.

The following table summarizes the area under the concentration-time curve (AUC) for N-nitrosofenfluramine and its metabolite norfenfluramine in different tissues of rats, providing a quantitative measure of exposure.

Table 1: Area Under the Curve (AUC₀₋t) of N-Nitrosofenfluramine and Norfenfluramine in Rat Tissues

| Tissue | N-Nitrosofenfluramine (ng·h/g) | Norfenfluramine (ng·h/g) |

|---|---|---|

| Plasma | 108.6 | 215.4 |

| Brain | 291.8 | 456.7 |

| Liver | 1934.5 | 1289.3 |

| Kidney | 3543.2 | 1876.5 |

Data derived from a study involving intraperitoneal administration in rats. nih.gov

Further analysis of the tissue distribution at specific time points reveals the dynamic nature of the metabolic process. The concentrations of N-nitrosofenfluramine and norfenfluramine change over time, reflecting the rates of metabolic conversion and clearance.

Table 2: Tissue Concentration of N-Nitrosofenfluramine and Norfenfluramine at 4 Hours Post-Administration in Rats

| Tissue | N-Nitrosofenfluramine (ng/g) | Norfenfluramine (ng/g) |

|---|---|---|

| Plasma | 10.2 | 35.8 |

| Brain | 25.4 | 68.9 |

| Liver | 150.7 | 185.3 |

| Kidney | 289.6 | 250.1 |

Data represents mean concentrations at a specific time point following a single dose. nih.gov

These findings collectively suggest a metabolic pathway where this compound is primarily converted to norfenfluramine. The liver and kidneys appear to be significant sites of metabolism and/or accumulation, as indicated by the higher concentrations of both the parent compound and its metabolite in these organs. nih.gov The relatively low bioavailability of N-nitrosofenfluramine, reported to be less than 3% after intraperitoneal administration in rats, further suggests extensive first-pass metabolism. nih.gov While a complete metabolic flux map is not available, these quantitative biotransformation studies provide a foundational understanding of the metabolic disposition of this compound in experimental models.

Mechanistic Investigations of Cellular Responses in Isolated Biological Systems

Cellular Bioenergetics and Mitochondrial Perturbations in Isolated Cells

(S)-N-Nitrosofenfluramine induces cytotoxicity through significant disruption of mitochondrial function. nih.gov This is characterized by alterations in the mitochondrial membrane potential, interference with energy production, and the release of pro-apoptotic factors.

Modulation of Mitochondrial Membrane Potential

The mitochondrial membrane potential (ΔΨm) is crucial for maintaining the proper function of the electron transport chain and ATP synthesis. plos.org this compound has been shown to cause a loss of mitochondrial membrane potential in isolated rat hepatocytes. nih.govnih.gov This effect is concentration-dependent and is a key indicator of mitochondrial dysfunction. nih.gov The retention of rhodamine 123, a fluorescent dye used to measure ΔΨm, is significantly decreased in hepatocytes exposed to this compound, indicating a collapse in the membrane potential. nih.gov This depolarization of the mitochondrial membrane is a critical early event in the cascade leading to cell death. nih.gov

Effects on Oxidative Phosphorylation and Adenosine Triphosphate (ATP) Dynamics

Oxidative phosphorylation (OXPHOS) is the primary process for ATP generation in cells. lsuhsc.edumpg.de this compound disrupts this process in isolated rat liver mitochondria by acting as an uncoupling agent. nih.gov It increases the rate of state-4 oxygen consumption (oxygen consumption in the absence of ADP), which is indicative of uncoupling, and decreases the rate of state-3 oxygen consumption (oxygen consumption in the presence of ADP), suggesting an inhibition of the electron transport chain. nih.gov

This disruption of mitochondrial respiration leads to a rapid and concentration-dependent depletion of cellular ATP and the total adenine (B156593) nucleotide pool in isolated hepatocytes. nih.govnih.gov The loss of intracellular ATP is a critical factor in the cytotoxicity induced by this compound, as it limits all energy-dependent cellular activities, ultimately leading to acute cell death. nih.gov Supplementation with ATP-generating glycolytic substrates like fructose (B13574) has been shown to prevent the cytotoxic effects, highlighting the central role of ATP depletion in the toxicity of this compound. nih.gov

Cytochrome c Release Mechanisms

In healthy cells, cytochrome c is a key component of the electron transport chain located within the mitochondrial intermembrane space. nih.gov Upon the induction of apoptosis, cytochrome c is released into the cytosol, where it activates a cascade of caspases, leading to programmed cell death. nih.govfree.fr While direct studies on this compound-induced cytochrome c release are limited, the observed mitochondrial membrane depolarization and disruption of the outer mitochondrial membrane are well-established triggers for its release. nih.govfree.fr The nitrosylation of cytochrome c itself can also occur during apoptosis, potentially enhancing its pro-apoptotic activity. nih.gov

Induction of Oxidative Stress and Associated Cellular Biomarkers

This compound induces significant oxidative stress in isolated hepatocytes, which is a key contributor to its cytotoxic effects. nih.gov This is evidenced by the depletion of key antioxidants and the accumulation of markers of oxidative damage.

Glutathione (B108866) (GSH) Depletion and Oxidized Glutathione (GSSG) Accumulation

Glutathione (GSH) is a major intracellular antioxidant that protects cells from oxidative damage. mdpi.comfrontiersin.org Exposure of isolated rat hepatocytes to this compound leads to a rapid, concentration- and time-dependent depletion of reduced glutathione (GSH). nih.govnih.gov Concurrently, there is an accumulation of oxidized glutathione (GSSG). nih.govnih.gov The ratio of GSH to GSSG is a critical indicator of cellular redox status, and a decrease in this ratio signifies a shift towards a pro-oxidant environment. wikipedia.org The depletion of GSH compromises the cell's ability to detoxify reactive oxygen species, rendering it more susceptible to oxidative damage. mdpi.com

Lipid Peroxidation Markers (e.g., Malondialdehyde)

Lipid peroxidation is a process of oxidative degradation of lipids, leading to cell membrane damage. mdpi.com Malondialdehyde (MDA) is a well-established biomarker of lipid peroxidation. mdpi.comwikipedia.org Treatment of isolated rat hepatocytes with this compound results in the time-dependent accumulation of MDA, indicating that the compound induces lipid peroxidation. nih.govnih.gov Notably, there is a time lag between the initial rapid depletion of ATP and the onset of MDA accumulation, suggesting that lipid peroxidation is a later-stage event in the cytotoxic cascade initiated by mitochondrial dysfunction. nih.gov

Table 1: Effects of this compound on Cellular Bioenergetics in Isolated Rat Hepatocytes

| Parameter | Effect | Concentration/Time Dependence | Reference |

|---|---|---|---|

| Mitochondrial Membrane Potential | Decrease/Loss | Concentration-dependent | nih.gov, nih.gov |

| State-4 Oxygen Consumption | Increase (Uncoupling effect) | Concentration-dependent | nih.gov |

| State-3 Oxygen Consumption | Decrease | Concentration-dependent | nih.gov |

| Cellular ATP Levels | Depletion | Concentration- and time-dependent | nih.gov, nih.gov |

Table 2: Effects of this compound on Oxidative Stress Biomarkers in Isolated Rat Hepatocytes

| Biomarker | Effect | Time Dependence | Reference |

|---|---|---|---|

| Reduced Glutathione (GSH) | Depletion | Time-dependent | nih.gov, nih.gov |

| Oxidized Glutathione (GSSG) | Accumulation | Time-dependent | nih.gov, nih.gov |

Table of Compounds

| Compound Name | |

|---|---|

| This compound | |

| Adenosine Triphosphate (ATP) | |

| Cytochrome c | |

| Fenfluramine (B1217885) | |

| Fructose | |

| Glutathione (GSH) | |

| Malondialdehyde (MDA) | |

| Oxidized Glutathione (GSSG) |

Molecular Mechanisms of Cellular Perturbations (e.g., cell blebbing, DNA damage in isolated cells)

This compound induces significant cellular perturbations in isolated biological systems, primarily through mechanisms linked to mitochondrial dysfunction and the generation of oxidative stress. nih.gov Studies on isolated rat hepatocytes have demonstrated that exposure to this compound leads to a cascade of events culminating in cell death. These events include a concentration- and time-dependent depletion of cellular ATP, adenine nucleotide pools, reduced glutathione (GSH), and protein thiols. nih.gov Concurrently, there is an accumulation of oxidized glutathione and malondialdehyde (MDA), the latter being an indicator of lipid peroxidation. nih.gov

A key target of this compound appears to be the mitochondria. nih.gov In isolated rat liver mitochondria, the compound has been shown to uncouple oxidative phosphorylation, leading to an increase in the rate of state-4 oxygen consumption and a decrease in the rate of state-3 oxygen consumption. nih.gov This mitochondrial dysfunction is an early event in the toxicity cascade, preceding the onset of widespread lipid peroxidation. nih.gov The resulting failure in mitochondrial ATP synthesis is a critical factor, as an insufficient supply of ATP limits all energy-dependent cellular activities, ultimately leading to acute cell death. nih.gov

One of the visible manifestations of this compound-induced cytotoxicity is the formation of cell blebs. nih.gov Cell blebbing is a dynamic process involving the detachment of the plasma membrane from the underlying cytoskeleton, often associated with apoptosis or cellular injury. washington.edufrontlinegenomics.comcore.ac.ukmdpi.com In the context of this compound exposure, bleb formation is accompanied by a significant loss of intracellular ATP and a decrease in the mitochondrial membrane potential. nih.gov

Furthermore, this compound has been shown to induce DNA damage. nih.gov Studies using the comet assay have indicated that the compound causes DNA damage in isolated hepatocytes, suggesting that the nucleus is also a target, alongside the mitochondria. nih.gov The genotoxic potential of nitrosamines, in general, is a significant concern, as they can be bioactivated by metabolic enzymes to reactive species that damage DNA. researchgate.net While the specific enzymes involved in the bioactivation of this compound are not fully elucidated in the provided context, the observed DNA damage is a critical aspect of its cellular toxicity profile. nih.gov

Table 1: Cellular Perturbations Induced by this compound in Isolated Rat Hepatocytes

| Cellular Parameter | Observed Effect | Reference |

| Cell Viability | Concentration and time-dependent decrease | nih.gov |

| Intracellular ATP | Abrupt loss | nih.govnih.gov |

| Reduced Glutathione (GSH) | Depletion | nih.govnih.gov |

| Oxidized Glutathione | Accumulation | nih.govnih.gov |

| Malondialdehyde (MDA) | Accumulation (indicating lipid peroxidation) | nih.govnih.gov |

| Mitochondrial Membrane Potential | Decrease | nih.gov |

| Cell Blebbing | Formation | nih.gov |

| DNA Damage | Induction | nih.gov |

Chemically-Induced Modulations of Cellular Responses (e.g., N-acetylcysteine intervention)

The cellular damage induced by this compound can be modulated by chemical interventions, particularly those that target oxidative stress and support cellular energy metabolism. nih.govnih.gov One notable intervention is the use of N-acetylcysteine (NAC), a precursor for the synthesis of intracellular glutathione (GSH). nih.govnih.gov

Supplementation of isolated rat hepatocyte suspensions with N-acetylcysteine has been shown to partially inhibit the cytotoxicity induced by this compound. nih.gov NAC functions by replenishing the depleted intracellular GSH stores. nih.govmdpi.com GSH is a critical endogenous antioxidant that plays a key role in detoxifying reactive oxygen species (ROS) and electrophilic compounds. mdpi.com By boosting GSH levels, NAC helps to mitigate the oxidative stress and lipid peroxidation that are central to the toxic effects of this compound. nih.gov The antioxidant properties of NAC are well-established, and it is known to be effective in various conditions associated with oxidative stress. mdpi.comfrontiersin.orgmdpi.com

In addition to antioxidant intervention, modulating cellular energy levels can also counteract the toxicity of this compound. The supplementation of hepatocyte suspensions with ATP-generating glycolytic substrates, such as fructose and xylitol, has been demonstrated to prevent this compound-induced cell injury. nih.gov This protective effect includes the prevention of cell bleb formation, the abrupt loss of intracellular ATP and GSH, the decline in mitochondrial membrane potential, and the accumulation of markers for lipid peroxidation. nih.gov Interestingly, not all sugars are equally effective; glucose and sucrose (B13894) did not exhibit the same protective effects, highlighting the importance of specific metabolic pathways in providing the necessary ATP to counteract the mitochondrial failure induced by the compound. nih.gov Furthermore, fructose was also found to inhibit the DNA damage caused by this compound, underscoring the link between cellular energy status and the ability to prevent or repair DNA lesions. nih.gov

Table 2: Modulation of this compound-Induced Cellular Responses by Chemical Interventions in Isolated Rat Hepatocytes

| Intervening Agent | Concentration | Observed Effect on this compound Toxicity | Mechanism of Action | Reference |

| N-acetylcysteine | 4 mmol L⁻¹ | Partial inhibition of cytotoxicity | Precursor for intracellular GSH synthesis, mitigating oxidative stress | nih.gov |

| Fructose | 1-20 mM | Concentration-dependent protection against cytotoxicity, prevention of cell blebbing, ATP loss, GSH loss, mitochondrial membrane potential decrease, and DNA damage | ATP-generating glycolytic substrate, counteracting mitochondrial energy failure | nih.gov |

| Xylitol | 15 mM | Prevention of cytotoxicity | Glycolytic substrate | nih.gov |

| Glucose | Not specified | No protective effect | - | nih.gov |

| Sucrose | Not specified | No protective effect | - | nih.gov |

Chemical Derivatization and Structure Activity Relationship Sar Studies in Non Biological Contexts

Design and Synthesis of Novel (S)-N-Nitrosofenfluramine Analogues

The synthesis of this compound is achieved through the nitrosation of its parent amine, (S)-fenfluramine. The established laboratory procedure involves dissolving (S)-fenfluramine in a suitable solvent like ethanol (B145695), followed by cooling. Sodium nitrite (B80452) is introduced, and the reaction is initiated by the addition of concentrated hydrochloric acid under controlled temperature conditions. oup.com The reaction mixture is typically stirred for an extended period to ensure completion. oup.com Following the reaction, the product is isolated by adjusting the pH and performing a liquid-liquid extraction with a solvent such as diethyl ether. The organic phase is then washed to neutrality and dried. oup.com

The design of novel analogues of this compound is a theoretical exercise in exploring chemical space around the core structure. Strategies for creating derivatives would logically focus on three main regions of the molecule:

The Trifluoromethylphenyl Ring: Modifications could include altering the position of the trifluoromethyl group (from meta to ortho or para), or replacing it with other electron-withdrawing or electron-donating groups (e.g., halogens, nitro, methoxy (B1213986) groups). Such changes would systematically vary the electronic properties of the aromatic system.

The Ethylamine Side Chain: Analogues could be generated by varying the length of the N-alkyl group (e.g., replacing N-ethyl with N-methyl or N-propyl) or by altering the propylene (B89431) bridge connecting the amine to the phenyl ring.

The N-nitroso Group: While modification of the nitroso group itself would change the fundamental class of the compound, its steric and electronic environment can be indirectly modulated by changes elsewhere in the molecule.

The synthesis of these conceptual analogues would follow similar nitrosation pathways, starting from the appropriately substituted fenfluramine (B1217885) derivatives. For instance, creating a library of phenethylamine (B48288) analogues with different substitutions on the phenyl ring has been a common approach in structure-activity relationship (SAR) studies for other compound classes. biomolther.orgnih.govresearchgate.net While extensive libraries of this compound analogues for SAR studies are not widely reported in the literature, the chemical principles for their generation are well-established in synthetic organic chemistry. openochem.orggoogle.com Commercial entities also engage in the custom synthesis of related compounds, such as N-nitroso impurities of fenfluramine. chemicea.com

Spectroscopic and Chromatographic Characterization of Derivatives

The unambiguous identification of this compound and its derivatives relies on a combination of modern analytical techniques. oup.comresearchgate.net

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating the compound from its precursors, byproducts, and potential isomers.

HPLC: Analysis of N-nitrosofenfluramine often reveals two distinct peaks, which are suggested to be isomers, as they exhibit very similar mass spectra. oup.com Using an HPLC system coupled with a mass spectrometer (MS) and a UV detector, these isomers can be effectively separated and detected. oup.com

GC: When coupled with a mass spectrometer (GC-MS), this technique provides excellent separation and structural information. For N-nitrosofenfluramine, a typical retention time of 8.8 minutes has been reported under specific column and temperature programming conditions. oup.com

| Technique | Conditions | Observation | Reference |

| GC-MS | Helium carrier gas (2.0 mL/min), Injector 250°C, Transfer line 280°C | Retention time of 8.8 min | oup.com |

| HPLC-MS | ESI source | Two peaks observed at 8.7 and 9.4 min, suggested to be isomers | oup.com |

| TLC | - | Used for purification and isolation from the extracted matrix | oup.comresearchgate.net |

Spectroscopic Methods: These techniques provide detailed information about the molecular structure, functional groups, and exact mass.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass and elemental composition. The mass spectrum of N-nitrosofenfluramine shows a characteristic fragmentation pattern. oup.com

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups. The spectrum for N-nitrosofenfluramine shows characteristic absorption bands corresponding to C-H, N=O, and C-F stretching vibrations. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms. oup.comresearchgate.net The presence of rotamers due to restricted N-N bond rotation can often be observed as separate sets of signals in NMR spectra. acanthusresearch.com

| Technique | Key Findings | Reference |

| GC-MS (EI) | Major fragments observed at m/z: 260 (M+), 230, 211, 186, 159 (base peak), 101, 71, 56, 42 | oup.com |

| FTIR | Signals at (cm⁻¹): 2981.3, 2939.5, 1448.6 (N=O stretch), 1331.2, 1125.1 (C-F stretch) | oup.com |

| NMR | ¹H NMR and ¹³C NMR data confirm the overall structure | oup.comresearchgate.net |

Computational Approaches to Structure-Activity Relationships (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to a specific activity. researchgate.net For a set of this compound analogues, a QSAR study would aim to predict a particular non-biological property (e.g., chromatographic retention time, stability) based on calculated molecular descriptors.

While specific QSAR models for this compound are not prominent in the literature, studies on related classes of compounds like N-nitrosamines and phenethylamines provide insight into the types of descriptors that are likely to be important. nih.govmdpi.com These descriptors fall into several categories:

Electronic Descriptors: Such as ionization potential and polarizability, which have been shown to be significant for the toxicity of N-nitroso compounds. mdpi.com

Topological and Structural Descriptors: These describe the size, shape, and branching of the molecule. For phenethylamines, 3D-MoRSE descriptors, which encode 3D coordinates of atoms, have been found to be crucial in modeling logP values. nih.gov

Hydrophobicity Descriptors: Parameters like logP are critical in many QSAR models and relate to the compound's partitioning between polar and non-polar environments. nih.gov

A hypothetical QSAR study on this compound analogues would involve synthesizing a diverse set of derivatives, measuring a target property, calculating a wide range of molecular descriptors, and then using statistical methods like Multiple Linear Regression (MLR) to build and validate a predictive model. mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor). uaeh.edu.mx In a non-biological context, this can be used to theoretically probe the binding of this compound analogues to a hypothetical binding pocket or a synthetic receptor like a cucurbituril. mdpi.com

The process involves several key steps:

Structure Preparation: A 3D model of the ligand, this compound, is generated and its energy is minimized to find a stable conformation. A 3D structure of the theoretical receptor is also required.

Docking Algorithm: The ligand is then computationally placed into the binding site of the receptor in numerous possible orientations and conformations. plos.org

Scoring Function: Each generated pose is evaluated by a scoring function, which calculates a score representing the predicted binding affinity. plos.org This score is based on non-covalent interactions like hydrogen bonds, van der Waals forces, and electrostatic interactions. researchgate.net

By docking a series of analogues into the same theoretical receptor, one could rank them based on their docking scores. This provides a theoretical basis for understanding how structural changes—such as adding a bulky group or a hydrogen-bond donor—might affect binding affinity, guiding the design of new molecules with specific interaction properties.

The conformational landscape of a molecule describes the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. For N-nitrosamines, a key conformational feature is the restricted rotation around the N-N bond. researchgate.net This restriction is due to the partial double-bond character arising from the delocalization of the lone pair of electrons from the amine nitrogen into the π* orbital of the nitroso group. researchgate.netsapub.org

This restricted rotation leads to the existence of stable rotational isomers, or rotamers, often referred to as E/Z or syn/anti isomers. acanthusresearch.com In the case of this compound, these would be the conformers where the nitroso oxygen is either syn (on the same side) or anti (on the opposite side) to the ethyl group or the bulkier propan-2-yl substituent.

Energetic Barrier: The energy barrier to this rotation is substantial, often in the range of 10-15 kcal/mol, allowing for the potential separation and observation of distinct rotamers at room temperature, for example by NMR spectroscopy or chromatography. researchgate.net

Substituent Effects: The relative stability of the syn and anti rotamers is influenced by steric hindrance. In related N-nitrosopiperidines, the conformational preference of substituents has been extensively studied using ¹³C NMR. cdnsciencepub.comcdnsciencepub.com For this compound, steric clash between the nitroso oxygen and the substituents on the amine nitrogen would be a primary determinant of the preferred conformation.

Computational Modeling: Theoretical methods, such as Density Functional Theory (DFT), can be used to calculate the energies of different conformers and the transition states connecting them. sapub.org This allows for the prediction of the most stable conformers and the energy barrier for their interconversion, providing a detailed picture of the molecule's conformational flexibility and stability.

Method Validation and Quantitative Analysis for Research Applications

Development and Validation of Analytical Methods for Research Matrices

The development of analytical methods for (S)-N-Nitrosofenfluramine often involves sophisticated techniques to achieve the required sensitivity and selectivity, particularly due to the potential for this compound to be present at trace levels. ijpsjournal.com High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is a commonly employed technique for the quantification of nitrosamine (B1359907) impurities. researchgate.net Gas chromatography-mass spectrometry (GC-MS) has also been utilized for the analysis of N-nitrosofenfluramine. jst.go.jpoup.comresearchgate.net

A crucial aspect of method development for this compound is the ability to separate it from its (R)-enantiomer and other potentially interfering substances present in the sample matrix. jst.go.jpvt.edu This is critical because the biological and toxicological properties of the two enantiomers may differ significantly. jst.go.jpvt.edu Chiral separation is, therefore, a key consideration, often achieved using specialized chiral stationary phases in HPLC columns. jst.go.jpvt.edujshanbon.com

Method validation is performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). europa.eumdpi.com The validation process confirms that the analytical procedure is suitable for its intended use and involves assessing various performance characteristics. europa.euiosrphr.org

Commonly Used Analytical Techniques:

High-Performance Liquid Chromatography (HPLC): Often coupled with UV or mass spectrometric detection. jst.go.jpoup.com Chiral HPLC methods are specifically developed to separate the (S)- and (R)-enantiomers. jst.go.jp

Gas Chromatography-Mass Spectrometry (GC-MS): Another powerful technique for the identification and quantification of N-nitrosofenfluramine. oup.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for detecting and quantifying trace levels of nitrosamine impurities. researchgate.netmdpi.com

Sample preparation is a critical step to remove matrix interferences and concentrate the analyte. Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation are often employed depending on the nature of the research matrix. mdpi.com

Inter-laboratory Comparability and Reproducibility Studies

Inter-laboratory comparability, also known as reproducibility, is the precision of an analytical method when performed by different laboratories. europa.eueuropa.eu These studies are crucial for standardizing analytical methods and ensuring that results are comparable regardless of where the analysis is performed. europa.eu They are a key component of method validation, especially for methods intended for widespread use or for regulatory purposes. europa.eu

While specific inter-laboratory studies for this compound were not identified in the provided search results, the principles of such studies are well-established. The European Union Reference Laboratory for Food Contact Materials, for example, organizes ILCs to ensure the quality and comparability of data from national reference laboratories. europa.eu These studies help to identify and address any systematic errors or biases in the analytical methods. europa.eu

The successful completion of inter-laboratory reproducibility studies provides a high degree of confidence in the robustness and transferability of an analytical method for this compound, making it suitable for collaborative research and regulatory applications.

Future Directions in S N Nitrosofenfluramine Research

Exploration of Novel Synthetic Pathways

The established laboratory synthesis of N-nitrosofenfluramine involves the reaction of fenfluramine (B1217885) with sodium nitrite (B80452) in an acidic ethanol (B145695) solution. The mixture is agitated at a low temperature before the acid is added, and the reaction proceeds over more than a day. While effective for producing a reference standard, this method presents opportunities for improvement in terms of reaction time, yield, and stereochemical control.

Future research could focus on several innovative synthetic strategies:

Stereoselective Synthesis: While starting with (S)-fenfluramine directs the chirality of the product, developing highly stereoselective synthetic methods is crucial to prevent any potential racemization and ensure high enantiomeric purity. Research into novel chiral catalysts or auxiliaries could provide pathways to synthesize the (S)-enantiomer with greater precision. Methodologies developed for other N-alkenyl compounds, which use stereoselective transformations of precursors like N-fluoroalkyl-1,2,3-triazoles, could serve as inspiration

Q & A

Q. What are the key chemical identifiers and structural features of (S)-N-Nitrosofenfluramine essential for experimental design?

The compound is identified by CAS RN 19023-40-6, molecular formula C₁₂H₁₅F₃N₂O, and InChI key JVGWNJLSTCQSCZ-UHFFFAOYSA-N. Its structural features include a trifluoromethyl group, nitroso moiety, and stereospecific (S)-configuration, which influence reactivity, solubility, and metabolic pathways. These identifiers are critical for reproducibility in synthesis and analytical method development .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

Store the compound in light-resistant containers under inert gas (e.g., nitrogen) at 0–6°C to minimize photodegradation and nitroso group instability. Handling requires certified fume hoods, personal protective equipment (PPE), and institutional biosafety approvals due to its potential mutagenicity .

Q. What validated analytical methods are recommended for initial purity assessment of this compound in pharmacological research?

High-performance liquid chromatography (HPLC) with UV/Vis detection (≥98% purity threshold) is standard. Method validation should include specificity, linearity (0.1–120% of target concentration), and precision (RSD <2%). Cross-validate with mass spectrometry (LC-MS/MS) for trace impurity detection .

Advanced Research Questions

Q. What methodologies are employed to detect and quantify trace levels of this compound in complex matrices?

Use isotope dilution LC-MS/MS with a limit of quantification (LOQ) ≤10 ppb. Matrix-matched calibration and solid-phase extraction (SPE) minimize matrix effects. EFSA’s snowballing approach for literature review ensures alignment with global nitrosamine detection protocols .

Q. How can researchers design a risk assessment framework for potential nitrosamine impurities like this compound in synthetic pathways?

Follow ICH M7(R2) guidelines: (1) Identify nitrosatable precursors (e.g., secondary amines), (2) Quantify nitrosating agents (e.g., nitrites), (3) Conduct forced degradation studies under acidic/oxidizing conditions. Submit batch analysis data and sameness declarations to regulatory bodies (e.g., EMA, SAHPRA) .

Q. What are the critical parameters for validating analytical procedures specific to this compound under ICH guidelines?

Key parameters include sensitivity (LOQ ≤30% of acceptable intake), accuracy (90–110% recovery), and robustness to pH/temperature variations. SAHPRA accepts in-house methods if validated per USP <1469> or EDQM standards .

Q. How do structural modifications of this compound influence its chromatographic behavior and detection limits in LC-MS/MS systems?

The trifluoromethyl group enhances ionization efficiency in negative-ion mode, while the nitroso moiety increases polarity, reducing retention time on C18 columns. Isomer separation requires chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .

Q. What strategies mitigate data inconsistencies when comparing in vitro and in vivo metabolic profiles of this compound?

Use physiologically based pharmacokinetic (PBPK) modeling to reconcile interspecies differences. Share raw metabolomics data via NSF-compliant repositories to enable cross-validation and reduce reproducibility crises .

Q. How should researchers address conflicting toxicity data between accelerated stability studies and long-term exposure models for this compound?